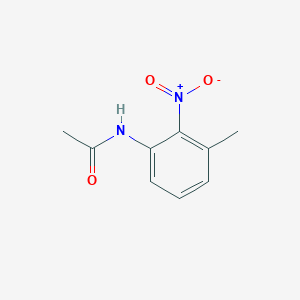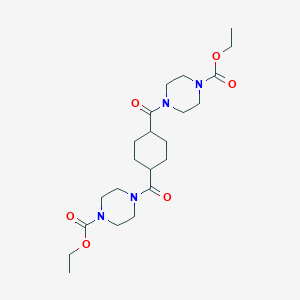
N-(3-methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. It has been used as a reagent in various chemical reactions, and its applications in biological and medical research have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3-methyl-2-nitrophenyl)acetamide is based on its ability to react with various biomolecules, such as amino acids and nucleotides, to form stable adducts. The resulting products can be detected using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. N-(3-methyl-2-nitrophenyl)acetamide has been shown to react specifically with cysteine residues in proteins, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
N-(3-methyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe reagent for use in biological and medical research. However, it has been shown to have some cytotoxic effects at high concentrations, and caution should be exercised when handling this compound. N-(3-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methyl-2-nitrophenyl)acetamide is its versatility as a reagent. It can be used to detect and quantify various biomolecules, and its applications in biosensors and diagnostic assays make it a valuable tool in medical research. However, N-(3-methyl-2-nitrophenyl)acetamide has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability. Additionally, N-(3-methyl-2-nitrophenyl)acetamide has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-methyl-2-nitrophenyl)acetamide in scientific research. One area of interest is the development of new biosensors and diagnostic assays using N-(3-methyl-2-nitrophenyl)acetamide as a reagent. Another potential application is the use of N-(3-methyl-2-nitrophenyl)acetamide in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to explore the potential antioxidant properties of N-(3-methyl-2-nitrophenyl)acetamide and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-(3-methyl-2-nitrophenyl)acetamide is a versatile and useful reagent in scientific research. Its ability to act as a chromogenic and fluorogenic reagent makes it a valuable tool in the detection and quantification of various biomolecules, and its applications in biosensors and diagnostic assays make it a promising area of research. Further studies are needed to explore the potential applications of N-(3-methyl-2-nitrophenyl)acetamide in drug development and the prevention and treatment of oxidative stress-related diseases.
Synthesemethoden
N-(3-methyl-2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-nitroaniline with acetic anhydride or acetic acid. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-2-nitrophenyl)acetamide has been widely used in scientific research due to its ability to act as a chromogenic and fluorogenic reagent. It has been used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids. N-(3-methyl-2-nitrophenyl)acetamide has also been used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
Eigenschaften
Produktname |
N-(3-methyl-2-nitrophenyl)acetamide |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI-Schlüssel |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)




![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
